N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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Overview
Description
- N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a chemical compound with the molecular formula C15H18N2O3. It belongs to the class of isoindoline derivatives.
- The compound features a tert-butyl group (tert-butyl refers to a tertiary butyl group, which consists of three methyl groups attached to a central carbon atom) and an isoindoline ring system.
- Isoindolines are bicyclic compounds containing a five-membered ring fused to a six-membered ring. In this case, the isoindoline ring bears a keto group (1,3-dioxo) at position 2.
Preparation Methods
Synthetic Routes: The synthesis of N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves various methods. One common approach is the reaction of tert-butyl isocyanate with the corresponding isoindoline derivative.
Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents, and may involve acid or base catalysis.
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in research laboratories or small-scale settings.
Chemical Reactions Analysis
Reactivity: N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various reactions due to its functional groups.
Common Reagents and Conditions: Reactions may include nucleophilic additions, acylations, and cyclizations. Common reagents include amines, acids, and bases.
Major Products: The products formed depend on the specific reaction. For example, amidation reactions yield amides, while cyclizations lead to fused ring systems.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules. Its unique structure makes it valuable for designing new materials.
Biology: It may serve as a probe in biological studies or drug discovery due to its potential interactions with cellular targets.
Medicine: While not directly used as a drug, its derivatives could have therapeutic applications.
Industry: Its applications in industry are limited, but it contributes to the development of novel compounds.
Mechanism of Action
- The exact mechanism of action for N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide remains an area of ongoing research.
- It likely interacts with specific proteins or enzymes, affecting cellular processes. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other isoindoline derivatives, such as tert-butyl 2,6-dioxopiperidin-3-ylcarbamate and N-(5-(((5-(tert-butyl)oxazol-2-yl)methyl)thio)thiazol-2-yl)-1-(14-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxo-6,9,12-trioxa-3-azatetradecyl)piperidine-4-carboxamide , share structural similarities.
Uniqueness: N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide stands out due to its tert-butyl group and specific isoindoline substitution pattern.
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C15H18N2O3/c1-9(12(18)16-15(2,3)4)17-13(19)10-7-5-6-8-11(10)14(17)20/h5-9H,1-4H3,(H,16,18) |
InChI Key |
AETZUQJXCJOJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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